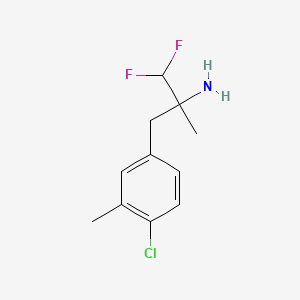
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method is the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol . This intermediate can then undergo further reactions to introduce the difluoromethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by amination. These processes require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenyl isocyanate: Used in the synthesis of various urea derivatives.
Uniqueness
3-(4-Chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14ClF2N |
|---|---|
Poids moléculaire |
233.68 g/mol |
Nom IUPAC |
3-(4-chloro-3-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H14ClF2N/c1-7-5-8(3-4-9(7)12)6-11(2,15)10(13)14/h3-5,10H,6,15H2,1-2H3 |
Clé InChI |
GMBWJEDECSFLRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C)(C(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


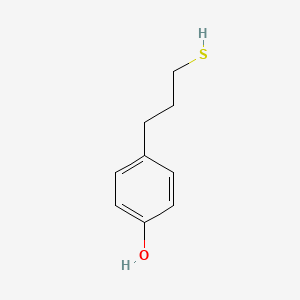
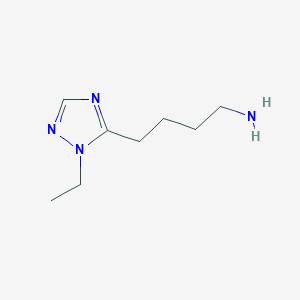
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B15311318.png)
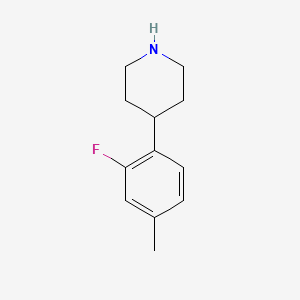
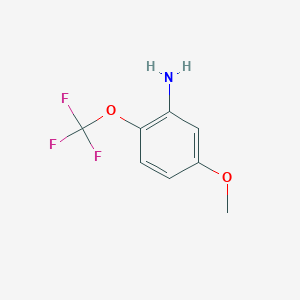
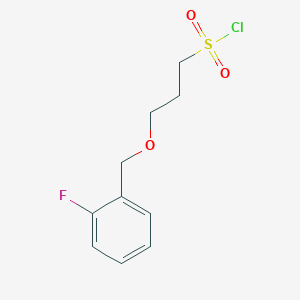
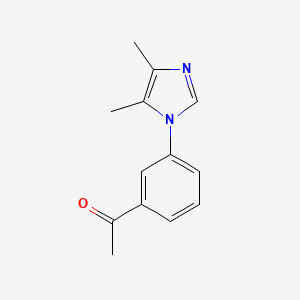

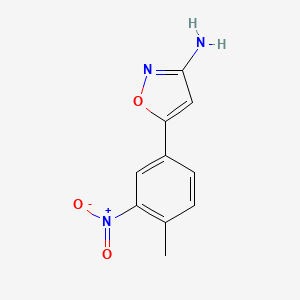
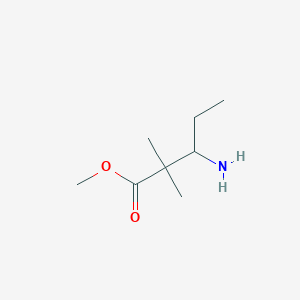
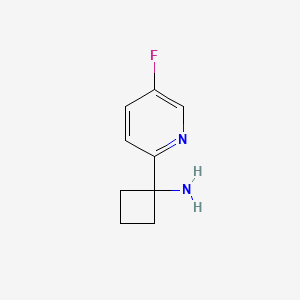
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)

